L-Phe-Cit-PAB
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Overview
Description
L-Phe-Cit-PAB is a dipeptide-based linker used in the design of antibody-drug conjugates (ADCs). This compound is composed of phenylalanine (L-Phe), citrulline (Cit), and para-aminobenzyloxycarbonyl (PAB). It is specifically designed to be cleaved by cathepsin B, an enzyme highly expressed in tumor cells, making it a valuable tool in targeted cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phe-Cit-PAB involves several steps:
Protection of Amino Groups: The amino groups of phenylalanine and citrulline are protected using suitable protecting groups such as Fmoc (fluorenylmethyloxycarbonyl).
Coupling Reaction: The protected amino acids are coupled using a coupling reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Deprotection: The protecting groups are removed under acidic conditions to yield the free dipeptide.
Attachment of PAB: The PAB moiety is attached to the dipeptide using a suitable linker, often involving carbamate formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used for the coupling and deprotection steps.
Purification: The product is purified using techniques like high-performance liquid chromatography (HPLC).
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Phe-Cit-PAB undergoes several types of chemical reactions:
Cleavage by Cathepsin B: The primary reaction is the enzymatic cleavage by cathepsin B, which releases the attached drug payload.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the peptide bonds.
Oxidation and Reduction: While less common, the aromatic ring in the PAB moiety can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Cleavage: Cathepsin B in a lysosomal environment (acidic pH).
Hydrolysis: Acidic or basic conditions, such as HCl or NaOH.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄).
Major Products
Cleavage Products: The primary products are the free drug payload and the cleaved dipeptide.
Hydrolysis Products: Amino acids and PAB derivatives.
Oxidation/Reduction Products: Modified aromatic rings in the PAB moiety.
Scientific Research Applications
L-Phe-Cit-PAB has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of ADCs, facilitating the targeted delivery of cytotoxic drugs to cancer cells.
Biology: Studied for its role in enzyme-substrate interactions, particularly with cathepsin B.
Medicine: Integral in the development of targeted cancer therapies, improving the efficacy and reducing the side effects of chemotherapy.
Mechanism of Action
The mechanism of action of L-Phe-Cit-PAB involves:
Targeting: The ADC binds to a specific antigen on the surface of cancer cells.
Internalization: The ADC-antigen complex is internalized by the cancer cell through endocytosis.
Cleavage: Inside the lysosome, cathepsin B cleaves the this compound linker, releasing the cytotoxic drug.
Cytotoxicity: The released drug exerts its cytotoxic effects, leading to the death of the cancer cell.
Comparison with Similar Compounds
Similar Compounds
Val-Cit-PAB: Another dipeptide-based linker used in ADCs, cleaved by cathepsin B.
Phe-Lys-PAB: A similar linker with phenylalanine and lysine, also used in ADCs.
Uniqueness
L-Phe-Cit-PAB is unique due to its specific cleavage by cathepsin B, providing high specificity and stability in the bloodstream. This makes it particularly effective in targeting tumor cells while minimizing off-target effects .
Properties
Molecular Formula |
C22H29N5O4 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[N-(2-amino-3-phenylpropanoyl)-4-(hydroxymethyl)anilino]-5-(carbamoylamino)pentanamide |
InChI |
InChI=1S/C22H29N5O4/c23-18(13-15-5-2-1-3-6-15)21(30)27(17-10-8-16(14-28)9-11-17)19(20(24)29)7-4-12-26-22(25)31/h1-3,5-6,8-11,18-19,28H,4,7,12-14,23H2,(H2,24,29)(H3,25,26,31) |
InChI Key |
UQJFJUGSDNWGMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)CO)C(CCCNC(=O)N)C(=O)N)N |
Origin of Product |
United States |
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